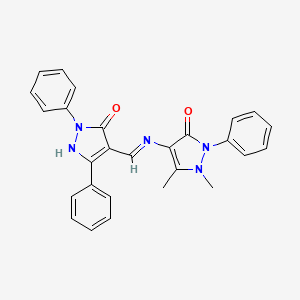![molecular formula C21H18F3N3O4 B11132150 4-ethyl-1,5-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11132150.png)
4-ethyl-1,5-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-1,5-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a quinazoline core with a trifluoromethoxyphenyl group, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1,5-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethoxyphenyl halide reacts with the quinazoline intermediate.
Final Assembly: The final compound is assembled by coupling the quinazoline intermediate with an ethyl group and a carboxamide moiety through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-1,5-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the ethyl group or the quinazoline core using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity. Its structure suggests it could interact with various biological targets, making it useful in drug discovery and development.
Medicine
Medicinally, 4-ethyl-1,5-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide could be investigated for its potential therapeutic effects. Its structural features suggest it might exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure might also make it suitable for use in specialty chemicals or advanced polymers.
Mechanism of Action
The mechanism of action of 4-ethyl-1,5-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the quinazoline core may interact with active sites or binding pockets in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core.
Trifluoromethoxyphenyl Compounds: Compounds such as fluoxetine (an antidepressant) and efavirenz (an antiretroviral) contain the trifluoromethoxyphenyl group.
Uniqueness
What sets 4-ethyl-1,5-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide apart is the combination of these two structural motifs, which may confer unique biological activities and chemical properties not seen in other compounds. This dual functionality can make it a versatile tool in both research and application contexts.
Properties
Molecular Formula |
C21H18F3N3O4 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
4-ethyl-1,5-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C21H18F3N3O4/c1-2-26-18(29)15-5-3-4-6-16(15)27-17(28)11-12-20(26,27)19(30)25-13-7-9-14(10-8-13)31-21(22,23)24/h3-10H,2,11-12H2,1H3,(H,25,30) |
InChI Key |
GZRDHFDAGWBNAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B11132070.png)
![2-(4-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132071.png)
![1-(4-methoxyphenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11132079.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate](/img/structure/B11132090.png)
![N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11132091.png)

![Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B11132099.png)
![(5E)-2-(4-benzylpiperazin-1-yl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11132107.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132113.png)
![2-(5-Chloropyridin-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132118.png)
![2-{[3-(3,4,5-Trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide](/img/structure/B11132123.png)
![{[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile](/img/structure/B11132126.png)
![Methyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11132127.png)
![2-[acetyl(isobutyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11132130.png)
